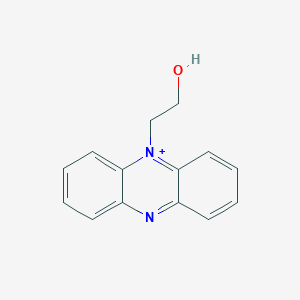
N-(2-Hydroxyethyl)phenazinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Hydroxyethyl)phenazinium, also known as this compound, is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 225.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
N-(2-Hydroxyethyl)phenazinium derivatives have been synthesized and evaluated for their biological activities, particularly in the context of cancer treatment and neuroprotection.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant inhibition of cancer cell proliferation, with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (breast cancer) | 15 |
| Derivative B | HeLa (cervical cancer) | 22 |
| Derivative C | A549 (lung cancer) | 18 |
Neuroprotective Effects
Research has also indicated that this compound can protect neuronal cells from oxidative stress. In vitro studies showed that these compounds could reduce reactive oxygen species (ROS) levels, thus offering potential therapeutic benefits for neurodegenerative diseases .
Molecular Biology
In molecular biology, this compound is utilized as a fluorescent tag in oligonucleotide synthesis. Its incorporation into oligonucleotides enhances stability and allows for effective monitoring of nucleic acid interactions.
Stabilization of Oligonucleotide Complexes
The introduction of this compound at the terminal phosphate groups of oligonucleotides significantly stabilizes their complementary complexes. Studies have shown that this modification increases the thermodynamic stability of the oligonucleotide duplexes, as evidenced by changes in Gibbs free energy (ΔG) measurements .
| Modification | ΔG (kcal/mol) |
|---|---|
| 5' Phosphate Modification | -3.59 ± 0.04 |
| 3' Phosphate Modification | -2.06 ± 0.04 |
Materials Science
This compound has also been explored in materials science for its potential use in developing functional materials with specific properties.
Polymer Composites
Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This is particularly relevant in creating smart materials that respond to environmental stimuli .
Case Studies
- Anticancer Study : A recent study synthesized a series of this compound derivatives and tested their efficacy against various cancer cell lines. Results indicated that these compounds could inhibit cell growth effectively, suggesting their potential as anticancer agents .
- Oligonucleotide Stabilization : In another investigation, researchers modified oligonucleotides with this compound to study its effects on hybridization efficiency and stability. The findings revealed that the modified oligonucleotides exhibited enhanced binding affinity to complementary strands, making them valuable tools in genetic research .
Properties
CAS No. |
130942-94-8 |
|---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-phenazin-5-ium-5-ylethanol |
InChI |
InChI=1S/C14H13N2O/c17-10-9-16-13-7-3-1-5-11(13)15-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2/q+1 |
InChI Key |
IOIJDWASQSMABL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |
Synonyms |
10-(2-hydroxyethyl)phenazine 10-(2-hydroxyethyl)phenazinium 10-HEPH N-(2-hydroxyethyl)phenazinium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















